molecular formula C25H17N5O3 B11696559 (4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11696559
M. Wt: 435.4 g/mol
InChI Key: ZNUOKQJYDQZRBW-UHFFFAOYSA-N
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Description

The compound (4Z)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and a pyrazolone core. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include solvents such as ethanol or methanol, and the reaction temperature is maintained around 80-100°C to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

The compound (4Z)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted hydrazones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound (4Z)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of advanced materials, including dyes and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • (4Z)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(3-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the naphthalene ring and the nitrophenyl group contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H17N5O3

Molecular Weight

435.4 g/mol

IUPAC Name

4-(naphthalen-2-yldiazenyl)-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H17N5O3/c31-25-24(27-26-20-13-10-17-6-4-5-7-19(17)16-20)23(18-11-14-22(15-12-18)30(32)33)28-29(25)21-8-2-1-3-9-21/h1-16,28H

InChI Key

ZNUOKQJYDQZRBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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